molecular formula C14H14FN3O B2753838 4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1105221-25-7

4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

Cat. No. B2753838
CAS RN: 1105221-25-7
M. Wt: 259.284
InChI Key: XGNLYCQSXHYZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide, also known as JNJ-47965567, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and exhibits biochemical and physiological effects that make it a promising tool for investigating various biological processes.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which share structural similarities with the compound , have been found to possess significant antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be modified to enhance its affinity towards viral proteins, offering a pathway for the development of new antiviral drugs.

Anti-inflammatory Properties

Compounds with an indole nucleus have been reported to exhibit anti-inflammatory properties . By exploring the structure-activity relationship (SAR) of 4-fluoro-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide , researchers can potentially develop new anti-inflammatory agents that could be more effective or have fewer side effects than existing medications.

Anticancer Potential

The structural framework of indole is present in many synthetic drug molecules with anticancer activities . The compound could be investigated for its ability to bind with high affinity to cancer cell receptors, which may lead to the development of novel anticancer therapies.

Antimicrobial Efficacy

Indole derivatives are known for their antimicrobial properties, which include actions against bacteria and fungi . The compound could be studied for its potential use as a scaffold for designing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Antidiabetic Applications

The indole scaffold is also associated with antidiabetic activity . By understanding how 4-fluoro-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide interacts with biological targets, it could lead to the creation of new treatments for diabetes.

Neuroprotective Effects

Given the importance of indole derivatives in neurological applications, there is a possibility that our compound could exhibit neuroprotective effects . This could pave the way for research into treatments for neurodegenerative diseases.

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth . Analogues of 4-fluoro-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide could be synthesized to study their effects on plant physiology and development.

Enzyme Inhibition

Indole derivatives have been used to inhibit various enzymes that are therapeutic targets for several diseases . The compound could be a candidate for the development of enzyme inhibitors that could be used in the treatment of conditions such as Alzheimer’s disease.

properties

IUPAC Name

4-fluoro-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-18-13(11-3-2-4-12(11)17-18)16-14(19)9-5-7-10(15)8-6-9/h5-8H,2-4H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNLYCQSXHYZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.